molecular formula C18H15FN2O2S B3017437 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one CAS No. 899944-83-3

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B3017437
CAS No.: 899944-83-3
M. Wt: 342.39
InChI Key: ZUFZYDQTHBCLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone core substituted with a 2-fluorobenzylthio group and a 2-methoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazinone core with a 2-fluorobenzylthiol reagent.

    Introduction of the 2-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, thiols, palladium catalysts, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazinone derivatives.

    Substitution: Substituted pyrazinone derivatives with various functional groups.

Scientific Research Applications

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-chlorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
  • 3-((2-bromobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
  • 3-((2-methylbenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Uniqueness

3-((2-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the fluorine atom in the benzylthio group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-9-5-4-8-15(16)21-11-10-20-17(18(21)22)24-12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFZYDQTHBCLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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